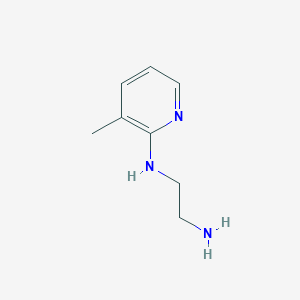

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

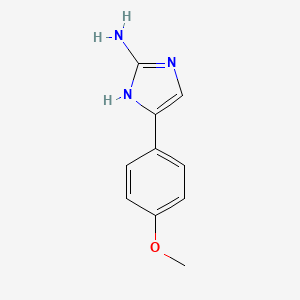

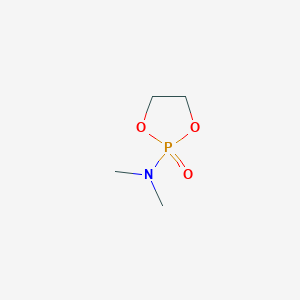

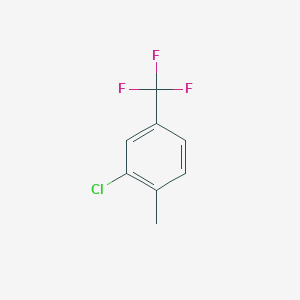

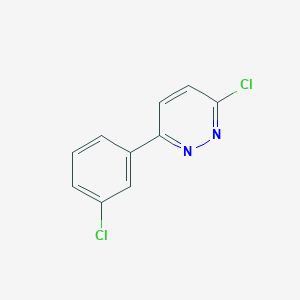

“N-(3-methylpyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the empirical formula C8H13N3. It has a molecular weight of 151.21 . It is a useful research chemical .

Molecular Structure Analysis

The SMILES string for this compound is Cc1cccnc1NCCN . This indicates that the compound contains a 3-methylpyridin-2-yl group attached to an ethane-1,2-diamine moiety.Physical And Chemical Properties Analysis

“N-(3-methylpyridin-2-yl)ethane-1,2-diamine” is a solid compound . Its density is predicted to be 1.091 g/cm3 . The compound’s pKa is predicted to be 9.16 .Aplicaciones Científicas De Investigación

1. Molecular Fragmentation Studies

In the field of mass spectrometry, the fragmentation of α-diketones, such as 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione, has been studied, leading to the identification of various ionized products. This research helps in understanding the decomposition patterns of similar compounds (Percino et al., 2007).

2. Palladium(II) Binuclear Complexes

The formation of palladium(II) binuclear complexes involving ligands like ethane-1,2-diamine has been explored. These compounds, characterized by NMR spectroscopy and X-ray diffraction, show potential for applications in coordination chemistry and materials science (Navarro et al., 1997).

3. DNA Damage and Cytotoxicity in Cancer Research

Research has been conducted on platinum-acridinylthiourea conjugates, including those derived from ethane-1,2-diamine, to study their DNA damage capabilities and cytotoxicity against cancer cells. This has implications for developing new anticancer drugs (Guddneppanavar et al., 2007).

4. Crystal Structure and Thermal Expansion

The crystal structure and thermal expansion properties of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine have been determined, providing valuable data for the design of materials with specific thermal properties (Zerrouki et al., 2016).

5. Catalysis and Complex Formation

Studies on the formation of dihelicate and mononuclear complexes with various metals such as copper(I), cobalt(II), and iron(II) using ethane-bridged ligands have been conducted. This research is crucial for understanding and developing new catalytic systems (Youinou et al., 1991).

6. Development of Copper Complexes

The structural properties of copper complexes, including those with ethane-1,2-diamine ligands, have been explored, highlighting the influence of ligand design on complex formation and potential applications in coordination chemistry (Chen et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

N'-(3-methylpyridin-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMZKRMMBHSXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510640 |

Source

|

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)ethane-1,2-diamine | |

CAS RN |

81528-65-6 |

Source

|

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)

![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)